1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole
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Overview
Description
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features an imidazole ring substituted with ethoxy, isopropyl, and sulfonyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ethoxylation and isopropylation: The ethoxy and isopropyl groups can be introduced through alkylation reactions using ethyl iodide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-isopropyl-1H-imidazole can be compared with other similar compounds, such as:
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a piperazine ring instead of an imidazole ring.
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)azepane: Similar structure but with an azepane ring instead of an imidazole ring.
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-5-nitro-2-methyl-1H-imidazole: Similar structure but with a nitro group and a methyl group on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-15-8-7-14(12(2)3)11-16(15)23(20,21)19-10-9-18-17(19)13(4)5/h7-13H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLGESATVTRFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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